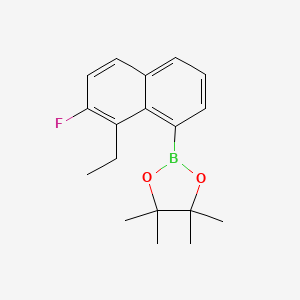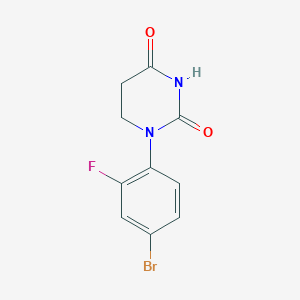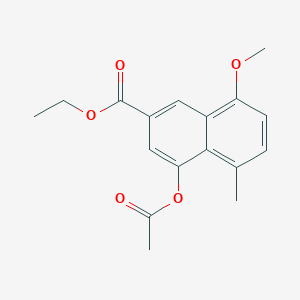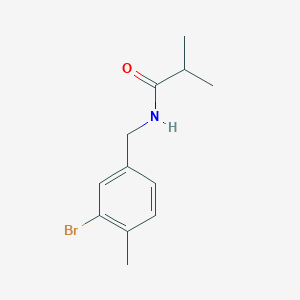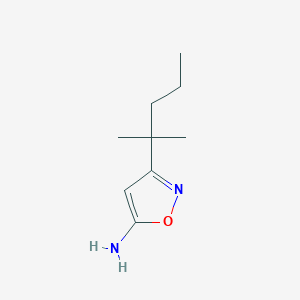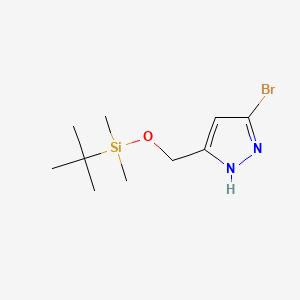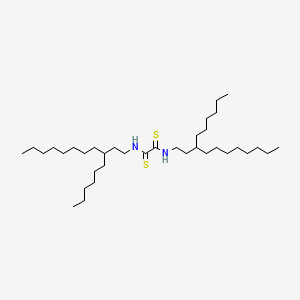
N,N'-Bis(3-hexylundecyl)-dithiooxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-hexylundecyl)ethanebisthioamide is a chemical compound with the molecular formula C36H72N2S2. It is characterized by the presence of two thioamide groups attached to an ethanebis backbone, with long alkyl chains (3-hexylundecyl) attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-hexylundecyl)ethanebisthioamide typically involves the reaction of ethanebisthioamide with 3-hexylundecylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N,N’-Bis(3-hexylundecyl)ethanebisthioamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-hexylundecyl)ethanebisthioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chains can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various alkyl halides or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
N,N’-Bis(3-hexylundecyl)ethanebisthioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-hexylundecyl)ethanebisthioamide involves its interaction with specific molecular targets. The thioamide groups can form strong interactions with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways and exert specific biological effects. The long alkyl chains contribute to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-ethylhexyl)ethanebisthioamide
- N,N’-Bis(3-octylundecyl)ethanebisthioamide
- N,N’-Bis(3-decylundecyl)ethanebisthioamide
Uniqueness
N,N’-Bis(3-hexylundecyl)ethanebisthioamide is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. The presence of thioamide groups also imparts distinct reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
63867-42-5 |
|---|---|
Molecular Formula |
C36H72N2S2 |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
N,N'-bis(3-hexylundecyl)ethanedithioamide |
InChI |
InChI=1S/C36H72N2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)29-31-37-35(39)36(40)38-32-30-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3,(H,37,39)(H,38,40) |
InChI Key |
UOECFOJNXHENFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCNC(=S)C(=S)NCCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)





